5-Acetohydroximoylindane
Overview
Description
5-Acetohydroximoylindane is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of indane, a bicyclic organic compound, and has a molecular formula of C11H11NO2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetohydroximoylindane typically involves the reaction of indane derivatives with hydroxylamine and acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Acetohydroximoylindane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oximes and other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Halogens, alkyl halides; reactions may require catalysts or specific conditions such as elevated temperatures or pressures.
Scientific Research Applications
5-Acetohydroximoylindane has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Acetohydroximoylindane involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity, altering cellular signaling pathways, and inducing apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a therapeutic agent .
Comparison with Similar Compounds
- 1-Aminoindane
- 1-Iodomethylindane
- 4,6-Dinitro-1,1,3,3,5-Pentamethylindane
- 1-Methoxyindane
Comparison: While other indane derivatives may have specific uses in organic synthesis or as intermediates, 5-Acetohydroximoylindane’s combination of hydroxylamine and acetyl groups provides distinct reactivity and biological activity, making it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1H-inden-5-yl)ethylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(12-13)10-6-5-9-3-2-4-11(9)7-10/h5-7,13H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQPZHZGJWHZRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC2=C(CCC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385014 | |
Record name | 5-ACETOHYDROXIMOYLINDANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36795-33-2 | |
Record name | 5-ACETOHYDROXIMOYLINDANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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